N-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic conditions.
Substitution Reactions: The chlorophenyl and dimethylphenyl groups are introduced through nucleophilic substitution reactions using appropriate aryl halides.
Hydroxymethylation: The hydroxymethyl group is added via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.
Continuous Flow Reactors: To enhance efficiency and scalability, especially for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aryl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENYL)-5-(METHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- N-[(2-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENYL)-5-(ETHOXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H19ClN4O2 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H19ClN4O2/c1-12-7-8-15(9-13(12)2)24-22-17(11-25)18(23-24)19(26)21-10-14-5-3-4-6-16(14)20/h3-9,25H,10-11H2,1-2H3,(H,21,26) |
InChI Key |
IUHATZLSELZBRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CC=C3Cl)CO)C |
Origin of Product |
United States |
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